
Methyl 1-(methylamino)cyclopropane-1-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of Methyl 1-(methylamino)cyclopropane-1-carboxylate derivatives can be performed through various methods, including Wittig olefination, which has been shown to be a powerful tool for synthesizing cyclopropyl amino acids with high yields and enantiomeric purity (Cativiela, Díaz-de-Villegas, & Jime´nez, 1996). Additionally, the diazo-addition method has been utilized for synthesizing 1-aminocyclopropane-1-carboxylic acid and its analogues, showcasing the versatility in generating cyclopropaneamino acids (Spadoni, Balsamini, Bedini, & Mugnaini, 1993).
Molecular Structure Analysis
X-ray crystallography studies have provided insights into the molecular structure of related cyclopropane derivatives, demonstrating the conformational aspects of these molecules. For instance, the crystal structure analysis of certain cyclopropane and cyclopropene derivatives reveals their conformational stability and spatial arrangements, which are crucial for understanding their reactivity and interactions (Cetina, Džolić, Mrvoš-sermek, Hergold-Brundić, Nagl, & Mintas, 2004).
Chemical Reactions and Properties
Cyclopropane derivatives participate in a variety of chemical reactions, including cyclopropanation, which serves as a foundational method for the synthesis of complex cyclopropane-containing compounds. These reactions are pivotal for creating diverse molecular structures with potential applications in pharmaceuticals and materials science (Tomilov, Shapiro, Protopopova, Ioffe, Dolgii, & Nefedov, 1985).
Aplicaciones Científicas De Investigación
- Summary of the Application : Methyl 1-(methylamino)cyclopropane-1-carboxylate (methyl-ACC) has been identified as a novel ethylene agonist . Ethylene is an important gaseous phytohormone that regulates a myriad of physiological and developmental processes in plants .
- Methods of Application or Experimental Procedures : Methyl-ACC was applied to plants and its effects were observed. It was found to trigger enhanced ethylene-related responses in plants similar to the effects of ACC . These responses included restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit .
- Results or Outcomes : A higher amount of ethylene release was detected from the tomato leaves treated with methyl-ACC than from the mock control . These bioactivities of methyl-ACC render it a potential plant growth regulator (PGR) for the agricultural and postharvest industries .
Safety And Hazards
The compound is classified as dangerous, with hazard statements including H226, H315, H318, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Propiedades
IUPAC Name |
methyl 1-(methylamino)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-6(3-4-6)5(8)9-2/h7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDHWWSDSATZTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(methylamino)cyclopropane-1-carboxylate | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

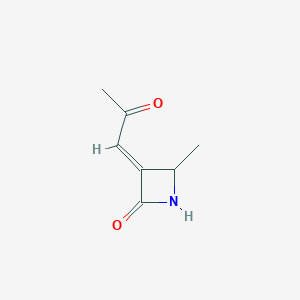
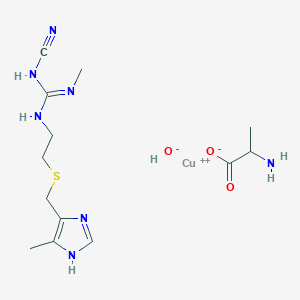
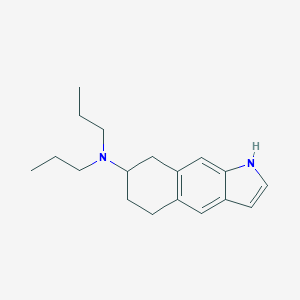
![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)
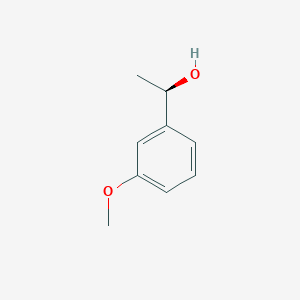
![(2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B54867.png)
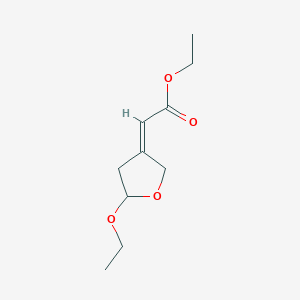

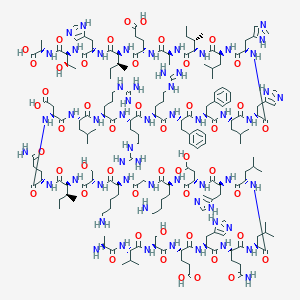
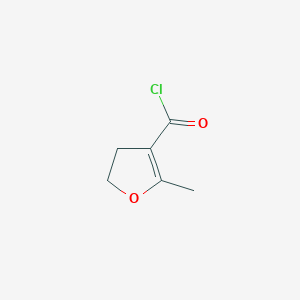
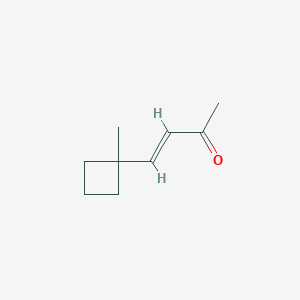
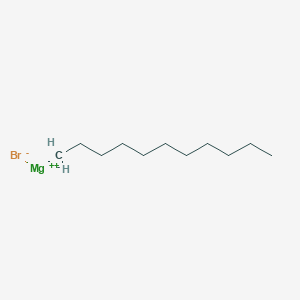
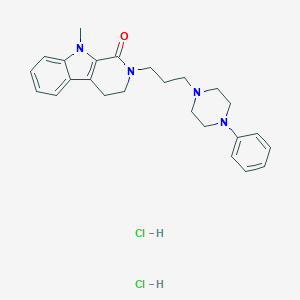
![[(4R,5R)-5-[bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B54890.png)